1-chloro-2-(2-phenylphenyl)benzene

説明

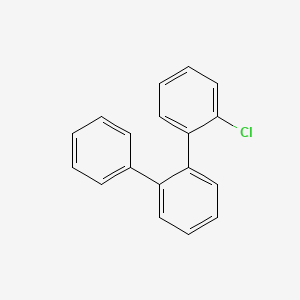

1-Chloro-2-(2-phenylphenyl)benzene is a biphenyl derivative featuring a chlorine atom at the ortho position of one benzene ring and a phenyl group at the adjacent position. The biphenyl backbone suggests applications in materials science, pharmaceuticals, or catalysis, particularly due to the steric and electronic effects of the ortho-chloro substituent. Synthesis of such compounds often involves cross-coupling reactions (e.g., Pd-catalyzed methods) or halogenation protocols, as observed in related structures .

特性

CAS番号 |

17296-31-0 |

|---|---|

分子式 |

C18H13Cl |

分子量 |

264.7 g/mol |

IUPAC名 |

1-chloro-2-(2-phenylphenyl)benzene |

InChI |

InChI=1S/C18H13Cl/c19-18-13-7-6-12-17(18)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H |

InChIキー |

JEXTXOAHCIIIKH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1-chloro-2-(2-phenylphenyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with 2-chlorobenzoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs at low temperatures, ranging from -20°C to 15°C .

Industrial Production Methods

For industrial production, the same Friedel-Crafts acylation method is often employed due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the condensation of benzene with 2-chlorobenzoyl chloride, followed by acid treatment, filtration, and crystallization to obtain the final product .

化学反応の分析

4. 科学研究での応用

1-クロロ-2-(2-フェニルフェニル)ベンゼンは、科学研究においていくつかの応用があります。

科学的研究の応用

1-chloro-2-(2-phenylphenyl)benzene has several applications in scientific research:

作用機序

1-クロロ-2-(2-フェニルフェニル)ベンゼンの作用機序には、求電子置換反応と求核置換反応による分子標的との相互作用が含まれます。 塩素原子とビフェニル基はこれらの相互作用において重要な役割を果たし、化合物の反応性と選択性に影響を与えます .

類似化合物との比較

Structural and Physicochemical Properties

The ortho-chloro substituent and biphenyl framework significantly influence molecular interactions, reactivity, and stability. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Research Findings and Key Insights

- NMR Characterization : 1-Chloro-2-(2-fluoropropyl)benzene exhibits distinct ¹³C and ¹⁹F NMR shifts, useful for verifying substitution patterns in related compounds .

- Reactivity Trends : Electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) decrease ring electron density, altering reaction kinetics and product distributions .

- Biological Selectivity : Substituent polarity and steric bulk dictate biological target engagement. For instance, sulfonyl-vinyl groups enhance antioxidant efficacy, while trifluoromethyl groups favor protein binding .

生物活性

1-Chloro-2-(2-phenylphenyl)benzene, also known as 1-chloro-2-(E)-2-phenylethenylbenzene, is a chlorinated aromatic compound with potential biological activity. This compound has garnered interest due to its structural properties and the implications for various biological interactions.

Chemical Structure and Properties

- Molecular Formula : C14H11Cl

- Molecular Weight : 232.69 g/mol

- CAS Number : 5376092

- SMILES Notation : Clc1ccccc2c(c1)cccc2

| Property | Value |

|---|---|

| Molecular Formula | C14H11Cl |

| Molecular Weight | 232.69 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

Anticancer Properties

Research indicates that chlorinated aromatic compounds, including this compound, may exhibit anticancer properties. Studies have shown that certain chlorinated compounds can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways.

Neurotoxicity and Hormonal Effects

Some investigations have highlighted the neurotoxic potential of chlorinated compounds. For instance, exposure to these compounds has been linked to alterations in neurotransmitter levels and hormonal disruptions in animal models. This raises concerns regarding their safety and biological impact.

Case Study 1: Apoptotic Induction in Cancer Cells

A study conducted on various chlorinated phenolic compounds demonstrated that this compound could induce apoptosis in human breast cancer cell lines. The mechanism was attributed to the activation of caspase pathways, leading to cell death and reduced proliferation rates.

Case Study 2: Neurotoxic Effects in Rodent Models

In a separate study, rodents exposed to high concentrations of chlorinated aromatic compounds exhibited significant behavioral changes and neurochemical alterations. The findings suggested potential neurotoxic effects, warranting further investigation into the long-term impacts of exposure.

Toxicological Assessment

The toxicological profile of this compound remains under investigation. Rapid screening assessments have categorized this compound as having potential toxicity concerns under specific exposure scenarios.

Table 2: Toxicological Findings

| Study Type | Findings |

|---|---|

| In Vitro Studies | Induction of apoptosis in cancer cells |

| In Vivo Studies | Behavioral changes in rodent models |

| Environmental Impact | Potential bioaccumulation and persistence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。